1-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(3,4,5-三甲氧基苄基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N7O4 and its molecular weight is 413.438. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
[1,2,3]三唑并[4,5-d]嘧啶的合成
该化合物用于合成[1,2,3]三唑并[4,5-d]嘧啶,这些化合物具有药理活性 . 该方法特别适用于制备具有药理活性的化合物 .
新型环系的生物学评价
该化合物用于合成和生物学评价新型环系,如苯并[f]嘧啶并[1,2-d][1,2,3]三唑并[1,5-a][1,4]二氮杂卓及其环烷烃和环烯烃稠合类似物 . 这些新型环系是通过三步反应序列合成的 .
抗增殖作用的预测
该化合物用于研究预测1,2,3-TPD的抗增殖作用 . 这项研究有助于将来筛选出有效的新型药物 .
强效USP28抑制剂的发现
该化合物用于合成和生物学评价新型[1,2,3]三唑并[4,5-d]嘧啶衍生物作为强效USP28抑制剂 . 特别是,化合物19有效地抑制了USP28(IC50 = 1.10 ± 0.02 μmol/L,Kd = 40 nmol/L),对USP7和LSD1表现出选择性(IC50 > 100 μmol/L) .
新型c-Met抑制剂的设计与合成
该化合物用于设计和合成一些新型3H-[1,2,3]三唑并[4,5-d]嘧啶作为潜在的c-Met抑制剂 . 这是基于两种c-Met抑制剂PF-04217903和JNJ-38877605的结构 .
新型杂环体系的开发
该化合物用于合成9H-苯并[f]嘧啶并[1,2-d][1,2,3]三唑并[1,5-a][1,4]二氮杂卓酮,这是一种新型杂环体系 . 该新体系是通过逆狄尔斯-阿尔德(RDA)反应以良好的产率获得的 .
作用机制
Target of Action
The compound, also known as 1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide, has been identified to target Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with LSD1 results in significant inhibition of LSD1’s activity . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to the inhibition of cancer proliferation and migration
Result of Action
When MGC-803 cells were treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability was also suppressed . This indicates that the compound has a significant inhibitory effect on the growth of certain cancer cells .
属性
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-25-17-15(23-24-25)18(22-10-21-17)26-8-12(9-26)19(27)20-7-11-5-13(28-2)16(30-4)14(6-11)29-3/h5-6,10,12H,7-9H2,1-4H3,(H,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFXLDVYSAIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=C(C(=C4)OC)OC)OC)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。